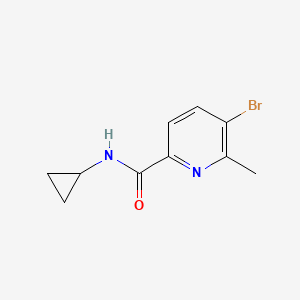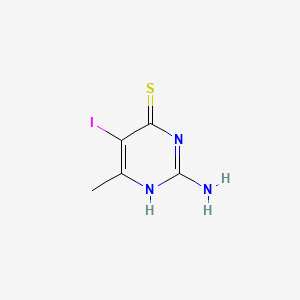
2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is an organic compound with the molecular formula C18H27NO5. This compound features a morpholine ring substituted with dimethyl, ethyl, and trimethoxybenzoyl groups. The presence of the trimethoxybenzoyl group is particularly notable due to its pharmacophoric properties, which contribute to the compound’s biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of morpholine derivatives with appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the initial synthesis of the morpholine core, followed by sequential alkylation and acylation reactions. The use of catalysts such as aluminum chloride in the Friedel-Crafts acylation step is common to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound’s ability to inhibit enzymes like tubulin and histone demethylases has been documented .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-5-ethylmorpholine: Lacks the trimethoxybenzoyl group, resulting in different biological activity.
4-(3,4,5-Trimethoxybenzoyl)morpholine: Similar structure but without the dimethyl and ethyl substitutions, leading to variations in pharmacological properties.
Uniqueness
2,3-Dimethyl-5-ethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trimethoxybenzoyl group enhances its pharmacophoric potential, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
63868-61-1 |
|---|---|
Formule moléculaire |
C18H27NO5 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
(5-ethyl-2,3-dimethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H27NO5/c1-7-14-10-24-12(3)11(2)19(14)18(20)13-8-15(21-4)17(23-6)16(9-13)22-5/h8-9,11-12,14H,7,10H2,1-6H3 |
Clé InChI |
HBDGEZMTNYIFTC-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC(C(N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




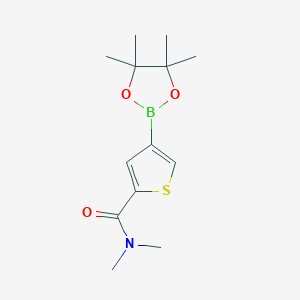
![4-Chloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzoic acid](/img/structure/B13942595.png)

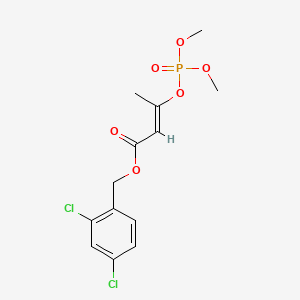
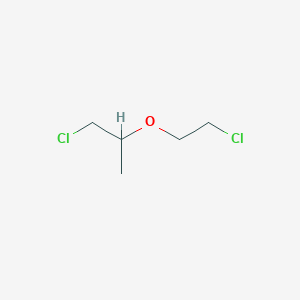
![1,2,4-Thiadiazole-5-methanol, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13942629.png)

![3-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylprop-2-enamide](/img/structure/B13942632.png)


